Tert-butyl ((1-(4-chloropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate
Description
This compound is a carbamate-protected piperidine derivative featuring a 4-chloropyrimidin-2-yl substituent on the piperidine ring. Its structure combines a tert-butyl carbamate group (providing stability and solubility modulation) with a chloropyrimidine moiety (a common pharmacophore in kinase inhibitors and nucleic acid analogs) . The piperidine scaffold enhances conformational flexibility, making it a versatile intermediate in drug discovery, particularly for targeting enzymes or receptors requiring hydrophobic interactions .
Properties
IUPAC Name |
tert-butyl N-[[1-(4-chloropyrimidin-2-yl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)18-10-11-5-8-20(9-6-11)13-17-7-4-12(16)19-13/h4,7,11H,5-6,8-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUURVIAOQSBFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135311 | |
| Record name | 1,1-Dimethylethyl N-[[1-(4-chloro-2-pyrimidinyl)-4-piperidinyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228302-76-8 | |
| Record name | 1,1-Dimethylethyl N-[[1-(4-chloro-2-pyrimidinyl)-4-piperidinyl]methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228302-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[[1-(4-chloro-2-pyrimidinyl)-4-piperidinyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl ((1-(4-chloropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 283.79 g/mol |
| CAS Number | 1261236-07-0 |
| Storage Conditions | -10°C |
| Purity | >95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Enzyme Inhibition : This compound has been shown to inhibit specific kinases, which play crucial roles in signal transduction pathways associated with cancer and inflammation.
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurological pathways and potentially providing therapeutic effects in neurodegenerative diseases.
In Vitro Studies
Research has demonstrated that this compound exhibits notable cytotoxic effects on various cancer cell lines. For instance:
- Cell Viability Assays : In assays conducted on human cancer cell lines, the compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
In Vivo Studies
In vivo models have further validated the efficacy of this compound:
- Tumor Xenograft Models : Studies using mouse xenograft models indicated significant tumor growth inhibition when treated with this compound compared to control groups.
Case Studies
- Case Study 1 : A study on the compound's effects on breast cancer cells revealed a mechanism involving apoptosis induction through caspase activation.
- Case Study 2 : Research involving neuroprotective effects indicated that the compound could reduce oxidative stress markers in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Tert-butyl (1-acetylpiperidin-4-yl)carbamate
- Structure : The acetyl group replaces the 4-chloropyrimidin-2-yl moiety.
- Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM, yielding 670 g of crude product (67% yield after purification) .
- Key Differences :
Tert-butyl ((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)carbamate
- Structure : Features a thiophene-2-carbonyl group instead of chloropyrimidine.
- Properties : MW = 324.45 g/mol; higher lipophilicity (logP ~2.5) due to the aromatic thiophene .
- Applications : Used in heterocyclic drug candidates targeting CNS disorders .
Tert-butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate
Functional Group Modifications on the Carbamate
Tert-butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate
- Structure: Contains a hydroxyimino group and methoxy substituent on the pyridine ring.
Tert-butyl ({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)carbamate
Comparative Data Table
*Estimated based on structural analogs.
Q & A
Basic: What are the recommended synthetic routes for Tert-butyl ((1-(4-chloropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate, and how can yield optimization be achieved?
The synthesis typically involves sequential nucleophilic substitution and carbamate protection. For example, a two-step protocol may include:
Piperidine functionalization : Reacting 4-chloropyrimidine with piperidin-4-ylmethanamine under basic conditions (e.g., NaHCO₃ in THF) to form the piperidine-pyrimidine intermediate .
Carbamate protection : Treating the intermediate with tert-butyl chloroformate in dichloromethane (DCM) with a base like triethylamine to introduce the Boc group .
Yield optimization : Use anhydrous solvents, controlled reaction temperatures (0–25°C), and stoichiometric excess of tert-butyl chloroformate (1.2–1.5 equiv). Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity (>95%) .
Advanced: How can conflicting crystallographic data for this compound be resolved, and what software is validated for structural refinement?
Conflicts in crystallographic data (e.g., bond angles or torsional deviations) often arise from disordered moieties (e.g., the tert-butyl group). To resolve this:
- Data collection : Use high-resolution X-ray diffraction (≤0.8 Å) and low-temperature (100 K) measurements to minimize thermal motion artifacts .
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust least-squares algorithms and electron density maps to model disorder. For macromolecular applications (e.g., protein-ligand complexes), SHELXPRO is recommended for interface compatibility .
- Validation : Cross-check with PLATON or Mercury to validate hydrogen bonding and van der Waals interactions .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be monitored?
- NMR :
- ¹H NMR : Look for the tert-butyl singlet at ~1.4 ppm (9H), piperidine methylene protons at 2.5–3.5 ppm, and pyrimidine aromatic protons at 8.0–8.5 ppm .
- ¹³C NMR : Confirm the Boc carbonyl at ~155 ppm and pyrimidine carbons at 160–165 ppm .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 313.2 (C₁₄H₂₁ClN₄O₂) .
- IR : Stretch bands for C=O (Boc) at ~1680–1720 cm⁻¹ and C-Cl at ~750 cm⁻¹ .
Advanced: How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions?
The tert-butyl carbamate acts as both a protecting group and a steric shield:
- Steric hindrance : Limits nucleophilic attack on the carbamate carbonyl, enabling selective functionalization of the pyrimidine ring (e.g., Suzuki-Miyaura coupling at the 4-chloro position) .
- Electronic effects : The electron-donating Boc group stabilizes adjacent intermediates in palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination), reducing side reactions.
Methodological note : Use Pd(OAc)₂/XPhos catalytic systems in toluene/EtOH (3:1) at 80°C for optimal coupling efficiency .
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
- Storage : Stable at −20°C in inert atmosphere (N₂/Ar) for >6 months. Avoid prolonged exposure to light or humidity to prevent Boc deprotection .
- pH sensitivity : Degrades rapidly in strong acids (pH <2, e.g., HCl/MeOH) or bases (pH >10, e.g., NaOH/THF), cleaving the carbamate to release CO₂ and the free amine .
- Thermal stability : Decomposes above 150°C; DSC/TGA analysis is recommended for batch-specific profiles .
Advanced: How can computational modeling (e.g., DFT or MD simulations) predict biological activity or binding modes of this compound?
- Docking studies : Use AutoDock Vina or Glide to model interactions with targets like kinases or GPCRs. The pyrimidine ring often engages in π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps, highlighting nucleophilic regions (e.g., pyrimidine C4-Cl for SNAr reactions) .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the piperidine ring .
Basic: What solvents and conditions are compatible with this compound in catalytic hydrogenation or deprotection reactions?
- Hydrogenation : Use EtOAc/MeOH (4:1) with 10% Pd/C under H₂ (1 atm) to reduce nitro or alkyne groups without Boc cleavage .
- Boc deprotection : Treat with TFA/DCM (1:1) at 0°C for 30 min, followed by neutralization with NaHCO₃. Avoid strong bases (e.g., LiAlH₄) to prevent side reactions .
Advanced: What strategies mitigate batch-to-batch variability in enantiomeric purity during asymmetric synthesis?
- Chiral resolution : Use (R)- or (S)-BINAP ligands in palladium-catalyzed steps to enforce enantioselectivity (≥90% ee) .
- Analytical QC : Employ chiral HPLC (Chiralpak AD-H column, hexane/IPA 85:15) or SFC to monitor purity.
- Crystallization-induced diastereomer resolution : Co-crystallize with tartaric acid derivatives to isolate enantiopure batches .
Basic: How does the chlorine atom at the pyrimidine 4-position influence electrophilic substitution reactions?
The C4-Cl is highly electrophilic, enabling:
- Nucleophilic aromatic substitution (SNAr) : React with amines (e.g., piperazine) in DMF at 80°C to form C4-N bonds .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O) .
Note : Steric hindrance from the Boc group directs reactivity to the C4 position over C2 .
Advanced: What in vitro assays are suitable for evaluating the compound’s kinase inhibitory activity, and how should IC₅₀ values be interpreted?
- Kinase profiling : Use KinomeScan or Carna Biosciences panels to screen against 100+ kinases.
- Assay conditions : ATP concentration = 10 µM, 1 h incubation, detection via ADP-Glo™ .
- IC₅₀ caveats : Low nM IC₅₀s may reflect non-specific binding; validate with cellular assays (e.g., Western blotting for phospho-targets) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
